molecular formula C19H22ClN3OS2 B2634351 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride CAS No. 1216800-41-7

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2634351
CAS No.: 1216800-41-7
M. Wt: 407.98
InChI Key: GVKJOSUFVYNOJL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a benzo[d]thiazole ring, a dimethylaminoethyl group, and a phenylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the dimethylaminoethyl group: This step may involve the alkylation of the benzo[d]thiazole derivative with a dimethylaminoethyl halide under basic conditions.

    Attachment of the phenylthioacetamide moiety: This can be done by reacting the intermediate with phenylthioacetic acid or its derivatives in the presence of coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide
  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide sulfate
  • N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide nitrate

Uniqueness

The uniqueness of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride lies in its specific chemical structure, which may confer distinct physical, chemical, and biological properties compared to its analogs.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2.ClH/c1-21(2)12-13-22(18(23)14-24-15-8-4-3-5-9-15)19-20-16-10-6-7-11-17(16)25-19;/h3-11H,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKJOSUFVYNOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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